TLR7 agonist 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7 agonist 9 is a synthetic compound that activates Toll-like receptor 7 (TLR7), a member of the Toll-like receptor family. These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses . TLR7 agonists, including this compound, have shown potential in immunotherapy, particularly in cancer treatment and antiviral therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TLR7 agonist 9 involves the preparation of imidazoquinoline derivatives. One common method includes the use of triazole tethered imidazoquinolines . The synthetic route typically involves the following steps:
Formation of Imidazoquinoline Core: The imidazoquinoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Triazole Moiety: The triazole moiety is introduced using triazolyl click chemistry, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Substitution Reactions: Various substituents are introduced at specific positions on the imidazoquinoline core to enhance the compound’s activity and specificity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
化学反应分析
Types of Reactions
TLR7 agonist 9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions are commonly used to introduce various substituents on the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products Formed
科学研究应用
TLR7 agonist 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives.
Medicine: The compound has shown promise in cancer immunotherapy, antiviral therapies, and as an adjuvant in vaccines
Industry: This compound is used in the development of new therapeutic agents and vaccines.
作用机制
TLR7 agonist 9 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. This binding triggers a signaling cascade involving the MYD88-dependent pathway and the activation of nuclear factor-kappa B (NF-κB). This leads to the production of pro-inflammatory cytokines and type I interferons, which enhance the immune response . The compound also activates dendritic cells and natural killer cells, further boosting the immune response .
相似化合物的比较
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: Another TLR7 agonist with similar applications in immunotherapy.
CL097 and CL075:
Uniqueness of TLR7 Agonist 9
This compound is unique due to its specific structural modifications, which enhance its binding affinity and specificity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists . Additionally, this compound has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
属性
分子式 |
C14H17N5O7 |
---|---|
分子量 |
367.31 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybut-2-ynyl)-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H17N5O7/c15-13-16-10-7(11(24)17-13)18(3-1-2-4-20)14(25)19(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,20-23H,3-5H2,(H3,15,16,17,24)/t6-,8?,9+,12-/m1/s1 |
InChI 键 |
DPJRWSKJWHNKPQ-WURNFRPNSA-N |
手性 SMILES |
C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。